Silthiofam-des(trimethylsilyl)
Overview
Description
Silthiofam-des(trimethylsilyl) is a synthetic compound that belongs to the thiophene family. It is a variant of Silthiofam, which is a pesticide active substance approved as a selective fungicide . The IUPAC name for Silthiofam is N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide .
Synthesis Analysis
The synthesis of Silthiofam involves a novel thiophene-3-carboxylate synthesis involving cycloaddition of 3-mercapto-2-butanone with the acrylate followed by acid-catalyzed aromatization . The room temperature formation and silylation of a thiophene-3-carboxylate dianion, and conversion of the resulting carboxylic acid into silthiofam are key features of the route .Molecular Structure Analysis
The molecular formula of Silthiofam is C13H21NOSSi and it has a relative molecular mass of 267.47 . The structural formula involves a thiophene ring with various substitutions .Scientific Research Applications
In Situ Carboxyl Activation
The novel reactivity of O-silylthionoesters with amine nucleophiles enables the generation of oxoamides, facilitating a straightforward means of activating a thiol acid for peptide bond formation at neutral pH with excellent stereoretention. This approach represents a new method for amide and peptide constructions, leveraging the unique properties of silylated compounds for activating carboxyl groups in situ (Wu, Zhang, & Liebeskind, 2011).
Radical-Based Synthetic Chemistry
Tris(trimethylsilyl)silane (TTMSS) has seen widespread use in organic chemistry for a variety of chemical processes and synthetic strategies, including functional group insertion, transformations, and preparation of complex molecules. Its role as a free radical reagent highlights its importance in academic and industrial applications, underlining the versatility of Si-containing compounds in facilitating novel chemical reactions (Chatgilialoglu, Ferreri, Landais, & Timokhin, 2018).
Novel Desulfation Methods
Specific desulfation methods utilizing silylating agents have been developed to afford selective preparation of secondary alkyl sulfates. This showcases the ability of silylated compounds to facilitate regioselective transformations, expanding the toolbox for organic synthesis and modification of molecules (Horibe & Oshita, 2001).
Synthesis of Novel Fungicides
Silthiofam, a novel fungicide for wheat, was synthesized through an optimized process involving silylated intermediates. This application demonstrates the role of silylated compounds in the development of agricultural chemicals, where efficiency and cost-effectiveness are paramount (Phillips et al., 2002).
Surface Modification and Energy Transfer Studies
The use of silylated surfaces in desorption/ionization studies for mass spectrometry highlights the utility of silylation for modifying surface properties and studying internal energy transfer mechanisms. Such modifications are crucial for analytical techniques, affecting wetting properties and interaction energies (Luo et al., 2005).
Mechanism of Action
Target of Action
Silthiofam-des(trimethylsilyl) is a synthetic compound that belongs to the thiophene family. It is primarily used as a protectant fungicide seed dressing for cereals, with its main target being the control of 'take-all’ .
Mode of Action
Silthiofam-des(trimethylsilyl) operates through a protective action with long-lasting activity . It is a respiration inhibitor, specifically inhibiting ATP production . This means it interferes with the energy production within the fungal cells, leading to their death and thus preventing the spread of the disease.
Pharmacokinetics
, indicating that it can easily move through the soil. This property can influence its distribution and availability in the environment.
Result of Action
The primary result of Silthiofam-des(trimethylsilyl)'s action is the control of ‘take-all’, a serious disease of cereals . By inhibiting ATP production in the fungal cells, it prevents their growth and reproduction, effectively controlling the spread of the disease.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Silthiofam-des(trimethylsilyl). For instance, its high leachability suggests that it can be easily transported away from the target site in heavy rainfall or irrigation, potentially reducing its efficacy
Safety and Hazards
Properties
IUPAC Name |
4,5-dimethyl-N-prop-2-enylthiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-4-5-11-10(12)9-6-13-8(3)7(9)2/h4,6H,1,5H2,2-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCYKBAFUIYUEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NCC=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045234 | |
Record name | 4,5-Dimethyl-N-(prop-2-en-1-yl)thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901045234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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